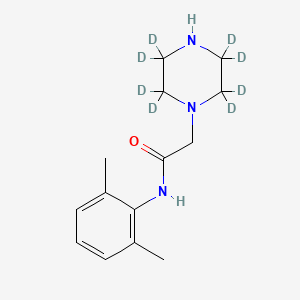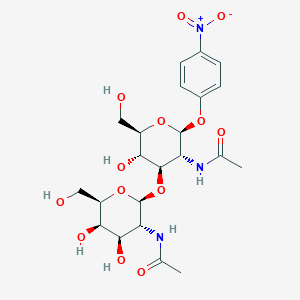
GSK-3|A inhibitor 13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La glycogène synthase kinase-3 (GSK-3) est une protéine kinase sérine/thréonine impliquée dans divers processus cellulaires, notamment le métabolisme du glycogène, la signalisation cellulaire et le transport cellulaire. L’inhibiteur de GSK-3|A 13 est un composé conçu pour inhiber l’activité de la GSK-3, qui a été impliquée dans plusieurs maladies telles que le diabète, la maladie d’Alzheimer, l’inflammation et le cancer . L’inhibition de la GSK-3 peut conduire à divers effets thérapeutiques, faisant de l’inhibiteur de GSK-3|A 13 un composé d’un intérêt significatif en recherche médicale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’inhibiteur de GSK-3|A 13 implique généralement l’utilisation d’inhibiteurs compétitifs du substrat (ICS). Ces inhibiteurs sont conçus pour interagir avec le site de liaison du substrat de la GSK-3, ce qui les rend hautement sélectifs . La voie de synthèse comprend souvent l’utilisation de modèles structuraux de la GSK-3 liée aux peptides ICS pour concevoir un modèle pharmacophore. Ce modèle est ensuite utilisé pour cribler virtuellement une base de données de composés afin d’identifier des inhibiteurs potentiels. Les composés identifiés sont synthétisés et testés pour leur activité inhibitrice .
Méthodes de production industrielle : La production industrielle de l’inhibiteur de GSK-3|A 13 implique une synthèse à grande échelle utilisant le modèle pharmacophore identifié. Le processus comprend l’optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté du composé. Les méthodes de production sont conçues pour être évolutives et rentables, rendant le composé accessible à la recherche et à l’utilisation thérapeutique .
Analyse Des Réactions Chimiques
Types de réactions : L’inhibiteur de GSK-3|A 13 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d’améliorer son activité inhibitrice et sa sélectivité .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de l’inhibiteur de GSK-3|A 13 comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions réactionnelles sont optimisées pour garantir que les modifications souhaitées sont obtenues sans compromettre la stabilité et l’activité du composé .
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des versions modifiées de l’inhibiteur de GSK-3|A 13 avec une activité inhibitrice et une sélectivité accrues. Ces produits sont testés pour leur efficacité à inhiber la GSK-3 et leurs applications thérapeutiques potentielles .
Applications de la recherche scientifique
L’inhibiteur de GSK-3|A 13 a un large éventail d’applications de recherche scientifique. Il est utilisé dans l’étude de diverses maladies, notamment le cancer, la maladie d’Alzheimer, la maladie de Parkinson, l’inflammation et le diabète de type 2 . La capacité du composé à inhiber la GSK-3 en fait un outil précieux pour comprendre le rôle de cette kinase dans la pathogenèse et la progression des maladies. De plus, l’inhibiteur de GSK-3|A 13 est utilisé dans la découverte et le développement de médicaments, fournissant une base pour la conception de nouveaux agents thérapeutiques .
Applications De Recherche Scientifique
GSK-3|A inhibitor 13 has a wide range of scientific research applications. It is used in the study of various diseases, including cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, and type-II diabetes . The compound’s ability to inhibit GSK-3 makes it a valuable tool in understanding the role of this kinase in disease pathogenesis and progression. Additionally, this compound is used in drug discovery and development, providing a basis for the design of new therapeutic agents .
Mécanisme D'action
L’inhibiteur de GSK-3|A 13 exerce ses effets en inhibant l’activité de la GSK-3. Le composé se lie au site de liaison du substrat de la GSK-3, empêchant la phosphorylation de ses substrats cibles . Cette inhibition conduit à l’atténuation de diverses voies de signalisation régulées par la GSK-3, ce qui entraîne des effets thérapeutiques tels qu’une inflammation réduite, une sensibilité à l’insuline améliorée et une neuroprotection . Les cibles moléculaires et les voies impliquées comprennent la voie Wnt/β-caténine, la voie de signalisation de l’insuline et divers autres processus cellulaires régulés par la GSK-3 .
Comparaison Avec Des Composés Similaires
L’inhibiteur de GSK-3|A 13 est unique par sa forte sélectivité et sa puissance en tant qu’inhibiteur de la GSK-3. Des composés similaires comprennent d’autres inhibiteurs de la GSK-3 tels que la kenpaullone, l’alsterpaullone et l’AZD5438 . Ces composés inhibent également la GSK-3, mais peuvent différer en termes de sélectivité, de puissance et d’applications thérapeutiques. L’inhibiteur de GSK-3|A 13 se démarque par son mécanisme d’inhibition compétitive du substrat, qui offre un degré de sélectivité plus élevé par rapport aux inhibiteurs compétitifs de l’ATP .
Propriétés
Formule moléculaire |
C23H22N6O2 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
N-[4-(2-methylmorpholin-4-yl)pyridin-3-yl]-2-phenylimidazo[1,2-b]pyridazine-8-carboxamide |
InChI |
InChI=1S/C23H22N6O2/c1-16-14-28(11-12-31-16)21-8-9-24-13-19(21)27-23(30)18-7-10-25-29-15-20(26-22(18)29)17-5-3-2-4-6-17/h2-10,13,15-16H,11-12,14H2,1H3,(H,27,30) |
Clé InChI |
MENVSADYTLLXLP-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCO1)C2=C(C=NC=C2)NC(=O)C3=CC=NN4C3=NC(=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)

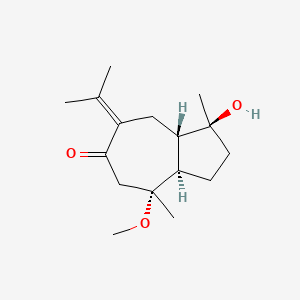


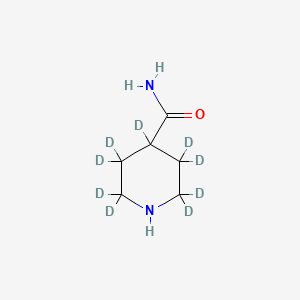
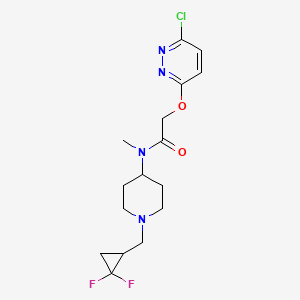
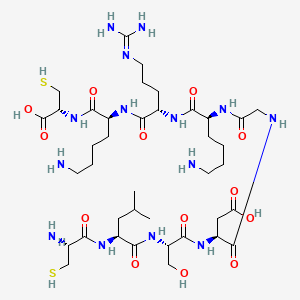


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
